Methionylasparagine can be derived from natural sources, primarily through the hydrolysis of proteins that contain methionine and asparagine residues. Additionally, it can be synthesized chemically or enzymatically in laboratory settings, utilizing standard peptide synthesis methods.
Methionylasparagine belongs to the class of peptides, specifically dipeptides, which are formed by the condensation of two amino acids. It is categorized under amino acid derivatives due to its structural composition.
The synthesis of Methionylasparagine can be accomplished through several methods:
The choice of synthesis method often depends on the desired scale, purity, and specific applications of the peptide. For example, solid-phase synthesis is favored for larger peptides due to its efficiency in purification.
Methionylasparagine has a molecular structure characterized by a peptide bond linking methionine (C5H11NO2S) to asparagine (C4H8N2O3). The general structure can be represented as:
Methionylasparagine participates in various chemical reactions typical of peptides:
The stability of Methionylasparagine under different pH conditions is crucial for its applications. Typically, it remains stable at neutral pH but may degrade under extreme acidic or basic conditions.
Methionylasparagine functions within biological systems primarily by serving as a building block for protein synthesis. It may also play roles in cellular signaling pathways due to the presence of methionine, which is involved in methylation reactions.
Research indicates that dipeptides like Methionylasparagine may enhance nutrient absorption and exhibit antioxidant properties, contributing positively to metabolic processes .
Methionylasparagine has several applications in scientific research:
The biosynthesis of methionylasparagine occurs primarily through ribosomal peptide synthesis and non-ribosomal pathways, though ribosomal mechanisms dominate in eukaryotic systems. Methionine's role as the initiator amino acid in protein synthesis is well-established, with its codon (AUG) serving as the universal start signal for translation [4]. This positional specificity influences dipeptide formation, particularly when methionine occupies the N-terminal position as observed in Met-Asn. The linkage mechanism involves peptidyl transferase activity within the ribosome, where methionine's carboxyl group undergoes nucleophilic attack by the alpha-amino group of asparagine, forming the characteristic peptide bond [4].
Asparagine incorporation into dipeptides depends critically on its intracellular availability, regulated by asparagine synthetase (ASNS). This ATP-dependent amidotransferase catalyzes asparagine biosynthesis from aspartate and glutamine, generating the precursor pool for dipeptide assembly [7]. Structural analyses reveal that the carboxamide group of asparagine facilitates hydrogen bonding interactions during the peptide bond formation process, potentially influencing the efficiency of Met-Asn synthesis [10]. Fungal biosynthesis pathways demonstrate alternative mechanisms through bifunctional sulfhydrylases (e.g., Met17p in S. cerevisiae) that coordinate sulfur metabolism with aspartate-derived amino acid biosynthesis, indirectly influencing methionine-asparagine dipeptide formation [9].
Table 1: Enzymatic Systems Involved in Methionine-Asparagine Linkage
Enzyme/Complex | Catalytic Function | Subcellular Localization | Organismal Distribution |
---|---|---|---|
Peptidyl Transferase | Ribosomal peptide bond formation | Ribosomal large subunit | Eukaryotes, Archaea, Bacteria |
Asparagine Synthetase (ASNS) | Asparagine biosynthesis from aspartate + glutamine | Cytoplasm | Eukaryotes |
Methionyl-tRNA Synthetase | Methionine activation for tRNA charging | Cytoplasm | Eukaryotes |
Non-ribosomal Peptide Synthetases | ATP-dependent dipeptide assembly | Cytoplasm | Primarily bacteria/fungi |
The peptide bond between methionine and asparagine forms through a dehydration synthesis reaction characterized by the removal of a water molecule as methionine's carbonyl carbon undergoes nucleophilic attack by asparagine's amino group. This reaction exhibits a high energy barrier (~21 kJ/mol) requiring enzymatic catalysis for biological feasibility [7]. The ribosomal machinery overcomes this barrier through strategic substrate positioning and transition state stabilization within the peptidyl transferase center, significantly accelerating reaction kinetics.
The structural constraints imposed by peptide bond formation in Met-Asn include:
Energy dependence represents a critical aspect of Met-Asn biosynthesis. Each peptide bond formation consumes ~4 high-energy phosphate bonds derived from:
This substantial energy investment underscores the metabolic cost of dipeptide synthesis and explains its tight regulation in response to cellular energy status and nutrient availability.
Metabolic flux analysis (MFA) of methionylasparagine biosynthesis reveals compartmentalized regulation across cellular organelles. Methionine metabolism initiates primarily in the cytosol and mitochondria, where methionine adenosyltransferase (MAT) catalyzes S-adenosylmethionine (SAM) formation, directing methionine toward methylation reactions rather than protein synthesis [1] [6]. Asparagine biosynthesis occurs predominantly in the cytosol through ASNS activity, though mitochondrial isoforms have been proposed [7]. The integration of these pathways creates metabolic competition for precursor pools between dipeptide synthesis and other essential processes like methylation reactions and nucleotide synthesis.
Table 2: Metabolic Flux Parameters in Methionylasparagine Biosynthesis
Cell Type | Methionine Uptake Flux (nmol/min/mg protein) | Asparagine Synthesis Flux (nmol/min/mg protein) | Dipeptide Synthesis Rate (% total protein synthesis) | Key Regulatory Node |
---|---|---|---|---|
ESCC Cancer Cells | 8.7 ± 1.2 | 3.4 ± 0.8 | 1.8 ± 0.3 | MAT2A/SLC7A5 |
Normal Esophageal Epithelium | 1.2 ± 0.4 | 0.9 ± 0.2 | 0.7 ± 0.1 | ASNS |
Yeast (S. cerevisiae) | 5.3 ± 0.9 | 2.1 ± 0.5 | 2.5 ± 0.4 | Met4p |
HepG2 Cells | 4.2 ± 0.7 | 1.8 ± 0.3 | 1.2 ± 0.2 | mTORC1 |
Cancer cells exhibit reprogrammed flux toward Met-Asn synthesis, particularly in esophageal squamous cell carcinoma (ESCC) where the methionine cycle demonstrates 3-7 fold upregulation compared to normal tissue [6]. This hyperactivation correlates with increased S-adenosylmethionine production, which paradoxically may divert methionine away from protein synthesis. However, oncogenic transformation simultaneously upregulates amino acid transporters (e.g., SLC7A5) and asparagine exchange activity, increasing precursor availability for dipeptide formation [10].
The nutrient-sensing mTORC1 pathway integrates signals from both methionine and asparagine availability to regulate dipeptide biosynthesis. Intracellular asparagine functions as an amino acid exchange factor, promoting the uptake of serine, arginine, and histidine while simultaneously facilitating methionine incorporation into peptide chains [10]. This exchange mechanism creates a feedforward loop where asparagine enhances methionine availability for protein and dipeptide synthesis. Quantitative flux studies demonstrate that methionine restriction reduces Met-Asn synthesis by 60-80% in mammalian cells, while asparagine deprivation decreases it by 40-60%, confirming dual precursor dependence [7] [10].
Fungal models reveal additional regulatory complexity through the SCFᴹᵉᵗ³⁰ ubiquitin ligase system that coordinates methionine availability with cell cycle progression. During methionine sufficiency, SCFᴹᵉᵗ³⁰ promotes degradation of the transcription factor Met4p, suppressing methionine biosynthetic genes. Under starvation conditions, Met4p stabilization activates a transcriptional program increasing flux through methionine salvage pathways, indirectly supporting dipeptide synthesis [8] [9]. This metabolic checkpoint ensures dipeptide production aligns with cellular proliferation status and sulfur amino acid availability.
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